![molecular formula C8H6F3NO2S B501026 {[3-(Trifluormethyl)pyridin-2-yl]thio}essigsäure CAS No. 220459-58-5](/img/structure/B501026.png)

{[3-(Trifluormethyl)pyridin-2-yl]thio}essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

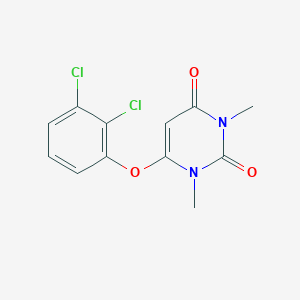

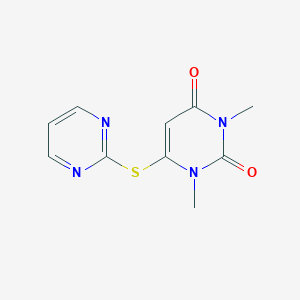

{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is a chemical compound with the empirical formula C8H6F3NO2S and a molecular weight of 237.20 g/mol . It is a solid substance, and its structural formula can be represented as:

O=C(O)CSC1=NC=C(C=C1)C(F)(F)F Molecular Structure Analysis

The compound consists of a pyridine ring (with a trifluoromethyl group at position 5) attached to a thioacetic acid moiety. The trifluoromethyl group enhances its lipophilicity and influences its chemical properties. The sulfur atom in the thioacetic acid portion contributes to its reactivity .

Physical And Chemical Properties Analysis

Wirkmechanismus

Target of Action

Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets .

Biochemical Pathways

Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in various pharmaceutical applications . This suggests that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially influence the bioavailability of this compound .

Result of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to their interaction with various biological targets, influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The presence of the trifluoromethyl group is known to enhance the stability of compounds, which could potentially influence how environmental factors affect this compound .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid in lab experiments is its high purity and stability. It is a well-characterized compound that can be easily synthesized in large quantities. However, one limitation of using {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is its potential toxicity, which needs to be carefully evaluated before its use in experiments.

Zukünftige Richtungen

There are several future directions for the use of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid in scientific research. One potential area of application is in the development of new drugs for the treatment of various diseases. {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has also been studied for its potential use in the development of new diagnostic tools for the detection of specific proteins and enzymes in the body. Additionally, {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has been investigated for its potential use in the development of new materials with unique properties.

Conclusion:

In conclusion, {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is a valuable compound that has gained significant attention in the field of scientific research. Its unique properties make it a useful tool for various applications, including drug development and biochemical research. With continued research, {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has the potential to make significant contributions to the field of science and medicine.

Synthesemethoden

The synthesis of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid involves the reaction of 3-(trifluoromethyl)pyridine-2-thiol with chloroacetic acid in the presence of a base, such as potassium hydroxide. This reaction results in the formation of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid as a white crystalline solid with a high yield.

Wissenschaftliche Forschungsanwendungen

Agrochemische Anwendungen

TFMP-Derivate werden in der Agrochemie häufig zur Schädlingsbekämpfung in Kulturpflanzen eingesetzt . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem Agrochemikalienmarkt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Agrochemikalien ISO-Gemeinschaftsnamen erhalten .

Pharmazeutische Anwendungen

Mehrere TFMP-Derivate werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den TFMP-Anteil enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .

Veterinärmedizinische Anwendungen

In der Veterinärmedizin haben zwei Produkte, die den TFMP-Anteil enthalten, die Marktzulassung erhalten . Diese Produkte werden zur Behandlung verschiedener Erkrankungen bei Tieren eingesetzt.

Synthese organischer Verbindungen

Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die besonderen Eigenschaften des Pyridin-Moleküls machen TFMP-Derivate bei der Synthese organischer Verbindungen wertvoll <svg class="icon" height="16" p-id="1735" t="170926

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c9-8(10,11)5-2-1-3-12-7(5)15-4-6(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYISVYZFFHKECJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Benzylsulfanyl)methyl]-2,4-pyrimidinediol](/img/structure/B500943.png)

![6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B500948.png)

![N-(3-chlorophenyl)-N'-(2-{[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]sulfanyl}phenyl)urea](/img/structure/B500949.png)

![2-[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)sulfanyl]benzoic acid](/img/structure/B500952.png)

![1,3-dimethyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500955.png)

![N-(4-chlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)sulfanyl]acetamide](/img/structure/B500956.png)

![6-{[(4-chlorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500957.png)

![6-[(2-chlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500958.png)

![6-{[(2-aminophenyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500961.png)